molecular formula C13H11Cl2NS B11098693 4-{2-[(3,4-Dichlorophenyl)sulfanyl]ethyl}pyridine

4-{2-[(3,4-Dichlorophenyl)sulfanyl]ethyl}pyridine

Cat. No.: B11098693
M. Wt: 284.2 g/mol
InChI Key: OKROJKYTJTXLQC-UHFFFAOYSA-N
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Description

3,4-DICHLOROPHENYL [2-(4-PYRIDYL)ETHYL] SULFIDE is an organic compound that features a dichlorophenyl group and a pyridyl group connected by an ethyl sulfide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DICHLOROPHENYL [2-(4-PYRIDYL)ETHYL] SULFIDE typically involves the reaction of 3,4-dichlorophenyl ethyl sulfide with 4-pyridyl ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-DICHLOROPHENYL [2-(4-PYRIDYL)ETHYL] SULFIDE can undergo various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Nitric acid for nitration, halogens for halogenation

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Thiol

    Substitution: Nitro derivatives, halogenated derivatives

Scientific Research Applications

3,4-DICHLOROPHENYL [2-(4-PYRIDYL)ETHYL] SULFIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,4-DICHLOROPHENYL [2-(4-PYRIDYL)ETHYL] SULFIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorophenethylamine
  • 5-(3,4-Dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one

Uniqueness

3,4-DICHLOROPHENYL [2-(4-PYRIDYL)ETHYL] SULFIDE is unique due to its specific combination of dichlorophenyl and pyridyl groups connected by an ethyl sulfide linkage. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H11Cl2NS

Molecular Weight

284.2 g/mol

IUPAC Name

4-[2-(3,4-dichlorophenyl)sulfanylethyl]pyridine

InChI

InChI=1S/C13H11Cl2NS/c14-12-2-1-11(9-13(12)15)17-8-5-10-3-6-16-7-4-10/h1-4,6-7,9H,5,8H2

InChI Key

OKROJKYTJTXLQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SCCC2=CC=NC=C2)Cl)Cl

Origin of Product

United States

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